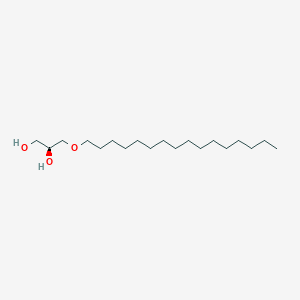

Chimyl Alcohol

Description

Properties

IUPAC Name |

(2S)-3-hexadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWQBDFWEXAXPB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018752 | |

| Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Chimyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-03-6 | |

| Record name | Chimyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chimyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(hexadecyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHIMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ10V6YY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Occurrence and Distribution of 1 O Hexadecyl Sn Glycerol

Endogenous Presence in Mammalian Systems

1-O-Hexadecyl-sn-glycerol is an integral component of various mammalian tissues and fluids, playing a role in the body's complex lipid network.

Hematopoietic Organs

This compound is naturally found in organs responsible for blood formation, such as the bone marrow, spleen, and liver. mdpi.com Research has identified 1-O-alkylglycerols, including 1-O-Hexadecyl-sn-glycerol, as naturally occurring ether-lipids within these hematopoietic tissues. mdpi.commdpi.com Specifically, human red bone marrow has been noted to contain a high percentage of unsubstituted glycerol (B35011) ethers. mdpi.com

Body Fluids

1-O-Hexadecyl-sn-glycerol is also present in various mammalian body fluids. It has been isolated from both human and cow's milk. mdpi.comnih.gov Notably, human milk contains almost ten times more unsubstituted glycerol ethers than cow's milk. mdpi.com The compound has also been identified in human blood plasma and red blood cells. nih.gov

Specific Cell Types

The presence of 1-O-Hexadecyl-sn-glycerol extends to the cellular level. It is a known precursor of ether phospholipids (B1166683) that are part of the structure of white blood cells and macrophages. mdpi.com Furthermore, this compound has been identified in cervical cancer cells. nih.gov Studies have also shown that a methoxy-substituted derivative, 1-O-(2-methoxy)hexadecyl glycerol, can promote a more differentiated phenotype in human colon cancer cells. nih.gov

Exogenous Sources and Natural Product Isolation

Beyond its endogenous presence, 1-O-Hexadecyl-sn-glycerol is found in and isolated from a variety of external biological sources.

Marine Organisms

Marine environments are a rich source of 1-O-Hexadecyl-sn-glycerol. It is a major constituent of the liver oils of certain elasmobranch fish, including sharks and chimeras (ratfish). mdpi.commdpi.com Shark liver oil, in particular, is noted for its high concentration of alkylglycerols. mdpi.commdpi.com The three most prevalent alkyl moieties found in shark liver oil are C16:0 (hexadecyl), C18:0 (octadecyl), and C18:1 n-9 (octadecenyl). mdpi.com

The compound has also been sequestered by marine slugs. For instance, the Antarctic slug Tritoniella belli obtains 1-O-hexadecyl glycerol from its diet of the coral Clavularia frankliniana. mdpi.com

Other Biological Entities

Research has also identified 1-O-Hexadecyl-sn-glycerol or its derivatives in other biological contexts. For example, the organism Pneumocystis carinii has been a subject of study in relation to this compound. Furthermore, it is found in rat lung phospholipids.

Table 1: Distribution of 1-O-Hexadecyl-sn-glycerol in Various Biological Sources

| Category | Source | Specific Location/Note |

| Endogenous (Mammalian) | Hematopoietic Organs | Bone Marrow, Spleen, Liver mdpi.com |

| Body Fluids | Human Milk, Cow's Milk, Blood Plasma mdpi.comnih.gov | |

| Cell Types | White Blood Cells, Macrophages, Cervical Cancer Cells mdpi.comnih.gov | |

| Exogenous | Marine Organisms | Shark Liver Oil, Chimera Liver Oil, Marine Slugs (Tritoniella belli) mdpi.commdpi.commdpi.com |

| Other | Pneumocystis carinii, Rat Lung Phospholipids |

Biosynthesis, Metabolism, and Lipid Homeostasis of 1 O Hexadecyl Sn Glycerol

Pathways of De Novo Synthesis and Intermediates

The de novo biosynthesis of ether lipids is a multi-step process that involves enzymes located in both peroxisomes and the endoplasmic reticulum (ER). jst.go.jpresearchgate.net While 1-O-Hexadecyl-sn-glycerol is a key intermediate, the pathway begins with simpler precursor molecules.

The synthesis of ether lipids, including plasmalogens, starts not with glycerol (B35011) but with dihydroxyacetone phosphate (B84403) (DHAP). nih.govnih.gov The initial steps occur within the peroxisomes. researchgate.netmed-life.ca

Acylation of DHAP: The pathway is initiated by the enzyme dihydroxyacetone phosphate acyltransferase (GNPAT), which esterifies DHAP at the sn-1 position with a long-chain acyl-CoA. nih.govnih.gov

Formation of the Ether Bond: Next, the enzyme alkyl-dihydroxyacetone phosphate synthase (AGPS) exchanges the acyl group for a long-chain fatty alcohol, forming 1-alkyl-DHAP. med-life.canih.gov The fatty alcohol required for this step, such as hexadecanol, is produced from its corresponding fatty acyl-CoA by fatty acyl-CoA reductase 1 (FAR1). nih.govmed-life.ca

Reduction: The 1-alkyl-DHAP is then reduced to 1-alkyl-sn-glycero-3-phosphate (AGP) by an acyl/alkyl-DHAP reductase located in the membranes of both peroxisomes and the ER. researchgate.netnih.gov

Exogenously supplied 1-O-Hexadecyl-sn-glycerol can enter this biosynthetic pathway, bypassing these initial, rate-limiting peroxisomal steps. researchgate.netnih.govresearchgate.net This makes it a valuable precursor for restoring ether lipid levels. nih.govmdpi.com It readily crosses the cell membrane and enters the metabolic cascade in the cytosol and ER. mdpi.comencyclopedia.pub

For 1-O-Hexadecyl-sn-glycerol to be utilized in the subsequent steps of ether lipid synthesis, it must first be phosphorylated. This crucial activation step is catalyzed by the enzyme alkylglycerol kinase (EC 2.7.1.93). wikipedia.org

This enzyme transfers a phosphate group from ATP to the sn-3 position of 1-O-alkyl-sn-glycerol, yielding 1-O-alkyl-sn-glycero-3-phosphate. wikipedia.org In the case of 1-O-Hexadecyl-sn-glycerol, the product is 1-O-hexadecyl-sn-glycero-3-phosphate. researchgate.net This phosphorylation allows the molecule to enter the mainstream of ether phospholipid synthesis at the endoplasmic reticulum. researchgate.netnih.govmdpi.com Research has also indicated that diacylglycerol (DAG) kinases can phosphorylate alkylglycerols, highlighting their role in producing alkyl-lysophosphatidic acid, another name for 1-O-alkyl-sn-glycero-3-phosphate. nih.govuniprot.orguniprot.org

Table 1: Key Enzymes in the Initial Stages of Ether Lipid Biosynthesis

| Enzyme | Abbreviation | Location | Function |

| Dihydroxyacetone phosphate acyltransferase | GNPAT | Peroxisome | Catalyzes the acylation of DHAP to form 1-acyl-DHAP. nih.govnih.gov |

| Alkyl-dihydroxyacetone phosphate synthase | AGPS | Peroxisome | Exchanges the acyl group of 1-acyl-DHAP with a fatty alcohol to form 1-alkyl-DHAP. med-life.canih.gov |

| Fatty acyl-CoA reductase 1 | FAR1 | Peroxisome | Produces the long-chain fatty alcohols required by AGPS. nih.govmed-life.ca |

| Acyl/alkyl-DHAP reductase | AADHAP-R | Peroxisome/ER | Reduces 1-alkyl-DHAP to form 1-alkyl-sn-glycero-3-phosphate (AGP). researchgate.netnih.gov |

| Alkylglycerol kinase | AGK | Cytosol/ER | Phosphorylates exogenous 1-O-alkyl-sn-glycerol to 1-O-alkyl-sn-glycero-3-phosphate. nih.govwikipedia.org |

Once 1-O-hexadecyl-sn-glycero-3-phosphate is formed, it undergoes further modifications at the endoplasmic reticulum.

Acylation: The next step is the acylation at the sn-2 position. This reaction is carried out by lysophosphatidate acyltransferases (LPA-ATs), which transfer an acyl group from an acyl-CoA molecule to 1-O-alkyl-sn-glycero-3-phosphate. nih.gov This results in the formation of 1-O-alkyl-2-acyl-sn-glycero-3-phosphate , a compound also known as ether phosphatidic acid. nih.govhmdb.ca

Dephosphorylation: This ether phosphatidic acid is then dephosphorylated by a phosphatidic acid phosphohydrolase (PAP). nih.gov The removal of the phosphate group at the sn-3 position yields 1-O-alkyl-2-acyl-sn-glycerol , a key branch-point intermediate. researchgate.netnih.gov

Role as a Precursor Molecule in Bioactive Lipid Production

The 1-O-alkyl-2-acyl-sn-glycerol generated from 1-O-Hexadecyl-sn-glycerol serves as a central precursor for the synthesis of two major classes of bioactive lipids: plasmalogens and Platelet-Activating Factor (PAF).

Plasmalogens are a unique subclass of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position. nih.govnih.gov The formation of these critical membrane components from 1-O-alkyl-2-acyl-sn-glycerol involves the following steps, which occur in the endoplasmic reticulum: researchgate.netnih.gov

Head Group Attachment: A polar head group, typically ethanolamine (B43304) or choline, is attached to the sn-3 position of 1-O-alkyl-2-acyl-sn-glycerol. For example, CDP-ethanolamine:1-alkyl-2-acyl-sn-glycerol ethanolamine phosphotransferase (EPT) catalyzes the formation of 1-O-alkyl-2-acyl-sn-glycero-3-phosphoethanolamine (a plasmanyl-ethanolamine). nih.govnih.gov

Desaturation: The final and defining step is the introduction of a double bond into the alkyl chain at the sn-1 position. This desaturation reaction is catalyzed by plasmanylethanolamine desaturase (TMEM189), which creates the characteristic vinyl-ether linkage of plasmalogens (plasmenyl-ethanolamine). nih.govmed-life.canih.gov

By entering the pathway and contributing to the pool of 1-O-alkyl-2-acyl-sn-glycerol, 1-O-Hexadecyl-sn-glycerol is a direct precursor to the synthesis of plasmalogens. researchgate.netnih.govencyclopedia.pub

1-O-Hexadecyl-sn-glycerol is also a precursor for the de novo synthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and cell signaling. nih.govmdpi.com PAF is chemically defined as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, with the hexadecyl species being particularly prominent. nih.govjax.org

The de novo pathway to PAF utilizes 1-alkyl-2-acetyl-sn-glycerol as the immediate precursor. hellobio.comnih.gov The conversion of intermediates derived from 1-O-Hexadecyl-sn-glycerol to PAF involves:

Formation of 1-alkyl-2-acetyl-sn-glycerol: The intermediate 1-O-alkyl-2-acyl-sn-glycerol can be remodeled to form 1-alkyl-2-acetyl-sn-glycerol.

Phosphocholine (B91661) Addition: The final step in the de novo synthesis of PAF is the transfer of a phosphocholine group from CDP-choline to 1-alkyl-2-acetyl-sn-glycerol, a reaction catalyzed by a specific cholinephosphotransferase. nih.govdoi.org

Studies have shown that cells can utilize 1-O-hexadecyl-2-acetyl-sn-glycerol to form PAF, highlighting the direct lineage from alkylglycerol precursors to this powerful signaling molecule. doi.org Furthermore, supplementing cells with alkylglycerols, including 1-O-Hexadecyl-sn-glycerol, can increase the cellular pool of PAF precursors and amplify PAF production upon stimulation. mdpi.com

Conversion to Other Bioactive Ether Lipid Species

1-O-Hexadecyl-sn-glycerol, also known as chimyl alcohol, serves as a key precursor in the de novo synthesis of a variety of bioactive ether lipids. nih.govresearchgate.net Its metabolic conversion gives rise to complex ether lipids that play crucial roles in cellular signaling and membrane structure. nih.govresearchgate.net

One of the most significant pathways involving 1-O-Hexadecyl-sn-glycerol is the synthesis of Platelet-Activating Factor (PAF). nih.govjax.org PAF is a potent phospholipid mediator involved in inflammatory and allergic responses. jax.org The de novo pathway of PAF synthesis utilizes 1-O-Hexadecyl-sn-glycerol as a starting point. nih.gov This precursor is converted to 1-O-hexadecyl-2-acetyl-sn-glycerol, which is the immediate precursor of PAF. nih.gov The final step involves the transfer of a phosphocholine group to 1-O-hexadecyl-2-acetyl-sn-glycerol, forming PAF. doi.org

Furthermore, 1-O-Hexadecyl-sn-glycerol is a building block for the synthesis of plasmalogens, a major class of ether phospholipids in cellular membranes. wikipedia.orgnih.gov The biosynthesis of plasmalogens is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum. nih.govresearchgate.net 1-O-alkyl-sn-glycerol enters the pathway and is subsequently modified through a series of enzymatic reactions, including acylation at the sn-2 position and the introduction of a vinyl-ether bond at the sn-1 position, to form the final plasmalogen species. wikipedia.orgresearchgate.net For instance, the formation of ethanolamine plasmalogens involves the conversion of 1-O-alkyl-2-acyl-sn-glycerol to 1-O-alkyl-2-acyl-sn-glycero-3-phosphoethanolamine, followed by the introduction of a double bond at the 1-position of the alkyl group by plasmanylethanolamine desaturase. wikipedia.org

Beyond PAF and plasmalogens, intermediates in these biosynthetic pathways, which are derived from 1-O-Hexadecyl-sn-glycerol, also exhibit biological activity. For example, 1-O-hexadecyl-2-acetyl-sn-glycerol and its phosphorylated form, 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphate, are considered signaling molecules in their own right. nih.govmdpi.com

Degradation and Remodeling Pathways of Ether Lipids

The cellular levels of ether lipids are maintained through a balance of synthesis, degradation, and remodeling pathways.

The degradation of ether lipids involves both enzymatic and non-enzymatic processes. A key enzyme in the catabolism of alkylglycerols is alkylglycerol monooxygenase (AGMO). nih.govmdpi.com This enzyme catalyzes the oxidative cleavage of the ether bond in 1-O-alkyl-sn-glycerols, producing a fatty aldehyde and glycerol. wordpress.comnih.gov The fatty aldehyde can then be either oxidized to a fatty acid or reduced to a fatty alcohol. wordpress.com Studies have shown that depletion of AGMO leads to the accumulation of 1-O-hexadecyl-sn-glycerol. pnas.org

Plasmalogens, a major subclass of ether lipids, are degraded by specific enzymes called plasmalogenases. wordpress.com These enzymes cleave the vinyl-ether bond, releasing a fatty aldehyde and a lysophospholipid. wordpress.com

In addition to specific degradative enzymes, ether lipids are also subject to remodeling, where the acyl chains at the sn-2 position are replaced. This process is carried out by phospholipases and acyltransferases, allowing for the modification of the fatty acid composition of ether phospholipids in response to cellular needs. biorxiv.org

Non-enzymatic degradation of ether lipids can occur through oxidation, particularly for plasmalogens which are susceptible to attack by reactive oxygen species. researchgate.net

The ether linkage in ether lipids, particularly the vinyl-ether bond in plasmalogens, is a target for oxidation by reactive oxygen species (ROS). mdpi.comfrontiersin.org The vinyl-ether bond of plasmalogens is highly reactive towards various oxidants, including singlet molecular oxygen. oup.com The oxidation of the vinyl-ether bond can lead to the formation of various products, including hydroperoxyacetals and dioxetanes. oup.com These primary oxidation products can further decompose to generate secondary reactive species, such as electrophilic phospholipids and fatty aldehydes. oup.com

While the oxidation of the ether linkage can be a degradative process, it is also considered a protective mechanism for the cell. frontiersin.org By scavenging ROS, plasmalogens can protect other cellular components, such as polyunsaturated fatty acids in membrane lipids, from oxidative damage. frontiersin.org However, the products of ether lipid oxidation can also have biological activities and may contribute to cellular signaling or pathology under conditions of oxidative stress. researchgate.netoup.com Studies have shown that the vinyl ether linkages of plasmalogens are favored targets for myeloperoxidase-derived oxidants like hypochlorous acid (HOCl) and hypobromous acid (HOBr). acs.org

Influence on Global Cellular Lipidome and Lipid Homeostasis

Supplementation of cells with 1-O-Hexadecyl-sn-glycerol directly impacts the cellular pool of ether-linked glycerophospholipids. As expected, providing this precursor leads to an increase in the levels of ether-linked phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) species containing a 16:0 alkyl chain at the sn-1 position. nih.govplos.org Interestingly, this can also lead to a decrease in other ether lipid species, such as those with an 18:0 alkyl chain at the sn-1 position, likely due to competition for the enzymes involved in their synthesis. nih.govplos.org

The balance between different classes of ether lipids is tightly regulated. For example, in mice deficient in the enzyme plasmanylethanolamine desaturase 1 (PEDS1), which is responsible for creating the vinyl-ether bond in plasmalogens, there is a significant reduction in plasmenyl lipids but a massive accumulation of the precursor plasmanyl lipids. nih.gov This demonstrates the intricate feedback mechanisms that control the flux through the ether lipid biosynthetic pathways.

There is evidence of a metabolic crosstalk between ether lipid and sphingolipid metabolism. Studies have shown that treating cells with 1-O-Hexadecyl-sn-glycerol can lead to a decrease in the levels of glycosphingolipids, such as glucosylceramide. nih.govplos.org This is a noteworthy observation, as the same treatment can cause an increase in the levels of ceramides, which are the precursors for glycosphingolipid synthesis. nih.govplos.orgnih.gov

The increase in ceramide levels is not exclusively dependent on ether lipid metabolism, as treatment with palmitin, the fatty acyl analog of 1-O-Hexadecyl-sn-glycerol, also results in elevated ceramide levels. nih.govnih.gov This suggests a more complex interplay between the metabolic pathways of ether lipids, ester-linked lipids, and sphingolipids. The accumulation of alkylglycerols, for instance upon inhibition of the degrading enzyme AGMO, has been shown to lead to a striking lack of glycosylated ceramides, similar to what is observed in cells fed with alkylglycerols. pnas.org

Interactive Data Tables

Table 1: Effects of 1-O-Hexadecyl-sn-glycerol (HG) on Cellular Lipid Classes

| Lipid Class | Effect of HG Treatment | Reference(s) |

| Ether-linked Phosphatidylcholine (PC) with 16:0 alkyl chain | Increased | nih.gov, plos.org |

| Ether-linked Phosphatidylethanolamine (PE) with 16:0 alkyl chain | Increased | nih.gov, plos.org |

| Ether-linked PC with 18:0 alkyl chain | Decreased | nih.gov, plos.org |

| Glycosphingolipids (e.g., Glucosylceramide) | Decreased | nih.gov, plos.org |

| Ceramides | Increased | nih.gov, plos.org, nih.gov |

| Phosphatidylinositol | Increased | nih.gov, plos.org, nih.gov |

| Lysophosphatidylinositol | Increased | nih.gov, plos.org, nih.gov |

Impact on Phosphatidylinositol and Lysophosphatidylinositol Levels

The administration of 1-O-Hexadecyl-sn-glycerol, a precursor for ether-linked glycerophospholipids, has been shown to cause significant alterations in the cellular lipidome, extending beyond the expected increases in ether lipids. plos.org Detailed lipidomic analyses have revealed a notable impact on the levels of both phosphatidylinositol (PI) and lysophosphatidylinositol (LPI), suggesting a metabolic link between ether lipid pathways and the metabolism of these crucial signaling lipids. plos.orgnih.gov

Research conducted on HEp-2 cells demonstrated that treatment with 1-O-Hexadecyl-sn-glycerol (also referred to as HG) led to a substantial increase in the cellular concentrations of various phosphatidylinositol species. plos.org For instance, major PI species such as PI 16:0-18:1, PI 18:0-18:1, and PI 18:1/18:1 saw an increase of approximately 250%. plos.org It is noteworthy, however, that treatment with palmitin, the acyl analogue of 1-O-Hexadecyl-sn-glycerol, also resulted in elevated PI levels, though to a lesser extent (a 40-80% increase for the same species). plos.org This suggests that while the introduction of a 16-carbon chain at the sn-1 position contributes to this effect, the ether linkage may potentiate it.

The most striking effect observed in these studies was the dramatic elevation of lysophosphatidylinositol (LPI) species following treatment with 1-O-Hexadecyl-sn-glycerol. plos.org The increase in LPI levels was reported to be as high as 50-fold. plos.org This profound change was unique to the ether lipid precursor and was not observed in cells treated with its acyl counterpart, palmitin, indicating that the effect is specifically dependent on the ether lipid metabolic pathway. plos.org

The data underscores the intricate connections within the cellular lipid network, where the metabolism of ether-linked glycerophospholipids is coupled to that of ester-linked glycerophospholipids, particularly the phosphatidylinositols. nih.gov Furthermore, in the parasitic liver fluke Fasciola hepatica, a related compound, 1-O-hexadecyl-sn-glycerol-3-phosphoinositol, which is an ether bond variant of lysophosphatidylinositol, has been structurally identified, highlighting the natural occurrence and biological relevance of such ether-linked inositol (B14025) phospholipids. oup.com

Research Findings on Lipid Level Changes in HEp-2 Cells

The following table summarizes the quantitative changes observed for specific phosphatidylinositol and lysophosphatidylinositol species in HEp-2 cells after treatment with 1-O-Hexadecyl-sn-glycerol, as detailed in the study by Bergan et al. (2013). plos.org

Table 1: Effect of 1-O-Hexadecyl-sn-glycerol on Phosphatidylinositol and Lysophosphatidylinositol Levels

| Lipid Species | Approximate Fold Change vs. Untreated Cells |

|---|---|

| Phosphatidylinositols (PI) | |

| PI 16:0-18:1 | ~2.5 |

| PI 18:0-18:1 | ~2.5 |

| PI 18:1/18:1 | ~2.5 |

| Lysophosphatidylinositols (LPI) |

Data is derived from mass spectrometry analysis of HEp-2 cells treated with 1-O-Hexadecyl-sn-glycerol. plos.org

Cellular and Molecular Mechanisms of Action of 1 O Hexadecyl Sn Glycerol

Modulation of Cellular Signaling Pathways

1-O-Hexadecyl-sn-glycerol, a naturally occurring alkyl glyceryl ether, and its derivatives are bioactive lipids that exert influence over several critical cellular signaling cascades. Their structural similarity to endogenous signaling lipids allows them to interact with and modulate key enzymatic and receptor systems.

1-O-Hexadecyl-sn-glycerol and its analogs can interfere with signaling pathways that are dependent on Protein Kinase C (PKC), a family of enzymes crucial for regulating a wide array of cellular processes. The activation of PKC is often triggered by the second messenger diacylglycerol (DAG).

A structural analog, 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG-C16), has been identified as an inhibitor of PKC. nih.govapexbt.com Studies have shown that AMG-C16 inhibits the respiratory burst in human neutrophils, a process mediated by PKC activation. nih.gov This inhibition was observed at sub-optimal concentrations of the PKC activator phorbol (B1677699) 12,13-dibutyrate. nih.gov The inhibitory action is specific to the PKC activation step, as it does not affect the NADPH:O2 oxidoreductase enzyme itself. nih.gov In cell-free assays, AMG-C16 demonstrated dose-dependent inhibition of PKC while having no effect on cAMP-dependent or Ca2+/calmodulin-dependent protein kinases. nih.gov The IC50 value for this inhibition is approximately 80 μM. apexbt.com Furthermore, AMG-C16 was found to inhibit the phosphorylation of the 47-kDa protein, a key substrate of PKC in neutrophils. apexbt.com

Another related compound, 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, functions as a diacylglycerol (DAG) antagonist, thereby inhibiting PKC. abcam.comhellobio.com

Table 1: Effects of 1-O-Hexadecyl-sn-glycerol Analogs on PKC Activity

| Compound | Mechanism of Action | Model System | Observed Effect |

| 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG-C16) | Direct inhibitor of Protein Kinase C. nih.govapexbt.com | Human Neutrophils | Inhibited respiratory burst and phosphorylation of the 47-kDa protein. nih.govapexbt.com |

| 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | Diacylglycerol (DAG) antagonist. abcam.comhellobio.com | Promyelocytic leukemia cell line (HL-60) | Stimulates differentiation into macrophage-like cells. hellobio.com |

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in inflammation, platelet aggregation, and anaphylaxis. wikipedia.org 1-O-Hexadecyl-sn-glycerol is structurally related to PAF and its precursors. PAF, or 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is synthesized through two primary pathways: remodeling and de novo. wikipedia.org

The de novo pathway utilizes 1-O-alkyl-2-acetyl-sn-glycerol (AAG) as a key intermediate. wikipedia.org The fatty acid at the sn-1 position is critical for PAF's biological activity, with the 1-O-hexadecyl chain being considered optimal. wikipedia.org The metabolite 1-O-hexadecyl-2-acetyl-sn-glycerol is recognized for its own biological activity in vascular smooth muscle cells. hellobio.com

The cellular response to PAF is mediated by a specific G protein-coupled receptor (PAF-R). ontosight.aiwikipedia.org Activation of PAF-R by its ligand, such as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF), triggers a signaling cascade that involves phospholipase C activation and intracellular calcium mobilization. ontosight.ai Interestingly, research on cerebellar granule neurons indicates that C16-PAF binding to its receptor is anti-apoptotic, demonstrating the nuanced role of this signaling axis. nih.gov

Beyond its influence on PKC via DAG antagonism, 1-O-Hexadecyl-sn-glycerol and its derivatives can interfere with other lipid signaling pathways, notably by affecting diacylglycerol kinase (DGK). DGK is an enzyme that phosphorylates DAG to produce phosphatidic acid (PA), thus attenuating DAG-mediated signaling while generating another important lipid messenger.

The metabolite 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG) has been shown to inhibit the activity of cytosolic DGK in WEHI-3B cells. cdnsciencepub.com In vitro studies demonstrated that AMG inhibited the phosphorylation of 1,2-dioleoyl-sn-glycerol (B52968) (DG) with an IC50 value of approximately 15 μM. cdnsciencepub.com This inhibition of DGK suggests that ether lipids may exert some of their biological effects by interfering with this vital enzyme involved in both phospholipid synthesis and cellular signaling. cdnsciencepub.com

Furthermore, research in ram spermatozoa showed that while 1-O-hexadecyl-sn-glycerol itself had very little effect on phospholipase A2 (PLA2) activity, the related diglyceride 1-O-hexadecyl-2-acetyl-rac-glycerol significantly enhanced PLA2 activity. nih.gov This suggests a complex interplay where different forms of alkylglycerols can modulate distinct lipid signaling enzymes.

Regulation of Gene Expression and Receptor Activation

1-O-Hexadecyl-sn-glycerol, also known as Chimyl Alcohol, has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). glpbio.comlipidmaps.orgcaymanchem.com PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily that plays a pivotal role in lipid and glucose metabolism, adipocyte differentiation, and inflammation. nih.gov

Research has demonstrated that 1-O-Hexadecyl-sn-glycerol suppresses the synthesis of prostaglandin (B15479496) E2 (PGE2) in human epidermal keratinocytes specifically through the activation of PPAR-γ. glpbio.comlipidmaps.orgcaymanchem.com This finding positions 1-O-Hexadecyl-sn-glycerol as one of the endogenous lipid ligands capable of modulating gene expression through this important receptor. nih.gov

Antioxidant and Anti-inflammatory Mechanisms

1-O-Hexadecyl-sn-glycerol exhibits significant antioxidant and anti-inflammatory properties through various mechanisms. These effects are linked to its ability to mitigate oxidative stress and modulate inflammatory pathways.

The compound has been shown to reduce cell death induced by UVB radiation in normal human epidermal keratinocytes (NHEKs). glpbio.comlipidmaps.orgcaymanchem.com This protective effect is accompanied by a reduction in the production of reactive oxygen species (ROS). glpbio.comlipidmaps.orgcaymanchem.com As an anti-inflammatory agent, it also decreases the synthesis of prostaglandin E2 (PGE2) in these cells, a key mediator of inflammation. glpbio.comlipidmaps.orgcaymanchem.com

In an ex vivo rat heart model of ischemia/reperfusion injury, 1-O-Hexadecyl-sn-glycerol demonstrated cardioprotective effects. glpbio.comlipidmaps.orgcaymanchem.com At a concentration of 50 μM, it increased coronary flow and left ventricular developed pressure. glpbio.comcaymanchem.com Crucially, it also reduced the formation of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative stress. glpbio.comlipidmaps.orgcaymanchem.com These findings underscore its role in protecting cell membranes from oxidative damage.

Table 2: Summary of Antioxidant and Anti-inflammatory Research Findings

| Model System | Stimulus | Effect of 1-O-Hexadecyl-sn-glycerol | Reference |

| Normal Human Epidermal Keratinocytes (NHEKs) | UVB Radiation | Reduced cell death, decreased ROS production, suppressed PGE2 synthesis. glpbio.comlipidmaps.orgcaymanchem.com | glpbio.com, caymanchem.com, lipidmaps.org |

| Rat Heart (ex vivo) | Ischemia/Reperfusion Injury | Increased coronary flow, increased left ventricular pressure, reduced malondialdehyde (MDA) formation. glpbio.comlipidmaps.orgcaymanchem.com | glpbio.com, caymanchem.com, lipidmaps.org |

Reduction of Reactive Oxygen Species (ROS)

1-O-Hexadecyl-sn-glycerol, a bioactive alkyl glyceryl ether, demonstrates notable antioxidant properties through its ability to mitigate the generation of reactive oxygen species (ROS). caymanchem.comglpbio.comglpbio.com Research has shown that this compound can reduce the production of ROS in normal human epidermal keratinocytes (NHEKs) following exposure to UVB radiation. caymanchem.combroadpharm.combertin-bioreagent.com ROS are highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, that are formed through the partial reduction of oxygen. glpbio.com They can be generated endogenously during metabolic processes or in response to external factors like cytokines and xenobiotics. glpbio.com

In addition to its effects on skin cells, 1-O-Hexadecyl-sn-glycerol has been observed to exert protective effects in other biological models of oxidative stress. In an ex vivo rat heart model of ischemia/reperfusion injury, the application of 50 μM 1-O-Hexadecyl-sn-glycerol led to a reduction in the formation of malondialdehyde (MDA). caymanchem.comglpbio.com MDA is a well-established marker of lipid peroxidation and oxidative stress, so its reduction indicates a protective effect against oxidative damage. caymanchem.com

Suppression of Prostaglandin E2 (PGE2) Synthesis

1-O-Hexadecyl-sn-glycerol has been identified as an inhibitor of Prostaglandin E2 (PGE2) synthesis. caymanchem.combertin-bioreagent.com PGE2 is a principal catabolic factor implicated in inflammatory processes and the degradation of cartilage in conditions like osteoarthritis. nih.gov Scientific studies have specifically shown that 1-O-Hexadecyl-sn-glycerol suppresses the synthesis of PGE2 in normal human epidermal keratinocytes (NHEKs) that have been subjected to UVB radiation. caymanchem.comglpbio.combroadpharm.com This action is significant as PGE2 production is a key response in skin to inflammatory stimuli.

Role in Enhancing Antioxidant Status

The action of 1-O-Hexadecyl-sn-glycerol contributes to an enhanced cellular antioxidant status. This is evidenced by its ability to decrease the formation of malondialdehyde (MDA) in rat heart tissue during ischemia/reperfusion, which signifies a reduction in oxidative damage. caymanchem.com As a precursor to ether lipids, 1-O-Hexadecyl-sn-glycerol can be incorporated into cellular membranes. uq.edu.au Ether lipids, particularly plasmalogens, are recognized as powerful endogenous antioxidants that protect cellular components from oxidative stress. researchgate.net By bolstering the building blocks for these protective lipids, 1-O-Hexadecyl-sn-glycerol can help maintain cellular integrity against oxidative threats.

Effects on Cellular Proliferation, Differentiation, and Apoptosis

Inhibition of Cancer Cell Proliferation, Anchorage-Independent Growth, and Invasion

1-O-Hexadecyl-sn-glycerol and its derivatives have been shown to possess inhibitory effects against the proliferation and malignant behavior of various cancer cells. Specifically, 1-O-Hexadecyl-sn-glycerol has been documented to inhibit cellular proliferation, anchorage-independent growth, and cellular invasion in human prostate cancer cell lines, including LnCap and DU145. nih.gov Anchorage-independent growth is a hallmark of transformed cells, allowing them to proliferate without being attached to a solid surface.

A closely related methoxy-substituted alkylglycerol, 1-O-(2-methoxy)-hexadecyl glycerol (B35011) (MHG), has also demonstrated potent biological activity. nih.gov Treatment with MHG resulted in a decrease in cellular proliferation, a reduced tendency for anchorage-independent growth, and a diminished capacity for cellular invasion in three distinct human colon cancer cell lines: Moser, HT29, and HCT116. nih.gov

| Compound | Cell Line(s) | Observed Effects | Source(s) |

|---|---|---|---|

| 1-O-Hexadecyl-sn-glycerol | Human Prostate Cancer (LnCap, DU145) | Inhibition of cellular proliferation, anchorage-independent growth, and cellular invasion. | nih.gov |

| 1-O-(2-methoxy)-hexadecyl glycerol (MHG) | Human Colon Cancer (Moser, HT29, HCT116) | Downmodulation of cellular proliferation, reduced anchorage-independent growth, and reduced cellular invasion. | nih.gov |

Induction of Myeloid Cell Differentiation (e.g., HL-60 Cells to Macrophage-like Cells)

While 1-O-Hexadecyl-sn-glycerol itself is a precursor molecule, its acetylated derivative, 1-O-hexadecyl-2-acetyl-sn-glycerol, is a potent inducer of myeloid cell differentiation. nih.gov Research on the human promyelocytic leukemia cell line HL-60 demonstrated that this compound inhibits cell growth and triggers differentiation into cells that resemble mononuclear phagocytes, such as monocytes and macrophages. nih.govkarger.com After a six-day incubation period with 1-O-hexadecyl-2-acetyl-sn-glycerol, HL-60 cultures exhibited a tenfold increase in nonspecific esterase activity, a key marker for monocytic differentiation, and displayed morphological features characteristic of macrophage-like cells. nih.gov This effect was specific, as the related compound 1-O-oleoyl-2-acetyl-rac-glycerol did not induce differentiation under the same conditions. nih.gov

| Compound | Cell Line | Primary Outcome | Key Markers/Observations | Source(s) |

|---|---|---|---|---|

| 1-O-hexadecyl-2-acetyl-sn-glycerol | HL-60 (Human Promyelocytic Leukemia) | Induction of differentiation to macrophage-like cells. | Ten-fold increase in nonspecific esterase activity; morphological changes similar to monocytes and macrophages. | nih.gov |

Apoptosis-Inducing Effects in Cancer Cell Lines

The effect of 1-O-Hexadecyl-sn-glycerol and its derivatives on programmed cell death is complex, with evidence suggesting mechanisms that can be independent of classical apoptosis. nih.gov Glycosylated antitumor ether lipids (GAELs), which are synthesized from alkylglycerol backbones, are noted for their ability to kill cancer cells through an apoptosis-independent pathway. nih.goviiarjournals.org

For instance, the prototype GAEL, 1-O-hexadecyl-2-O-methyl-3-O-(2′-amino-2′-deoxy-β-D-glucopyranosyl)-sn-glycerol, effectively killed mouse embryonic fibroblasts without engaging key molecules of caspase-dependent apoptosis. cdnsciencepub.com This cell death mechanism, described as paraptosis-like, involves the formation of large acidic vacuoles and appears to be independent of mitochondria. nih.govcdnsciencepub.com This ability to circumvent typical apoptosis pathways makes these compounds potential candidates for development against chemo-resistant tumors. nih.gov

| Compound Type / Specific Compound | Cell Line(s) | Observed Cell Death Mechanism | Source(s) |

|---|---|---|---|

| Glycosylated Antitumor Ether Lipids (GAELs) | Various cancer cell lines | Apoptosis-independent cell death, perturbation of endocytic vesicles, formation of large acidic vacuoles. | nih.gov |

| 1-O-hexadecyl-2-O-methyl-3-O-(2′-amino-2′-deoxy-β-D-glucopyranosyl)-sn-glycerol (a GAEL) | Mouse Embryonic Fibroblasts | Paraptosis-like cell death, not prevented by caspase inhibitors, no loss of mitochondrial membrane potential. | cdnsciencepub.com |

| Edelfosine (1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine) | HL-60 (Leukemia cells) | Promotes apoptosis via disruption of mitochondrial membrane potential and caspase-3 activation. | nih.gov |

Membrane Integration and Structural Roles

1-O-Hexadecyl-sn-glycerol, a bioactive alkyl glyceryl ether, serves as a precursor for the synthesis of more complex ether lipids, which are integral structural components of cellular membranes in most human tissues. researchgate.netcaymanchem.comglpbio.com The defining feature of these lipids is the ether bond at the sn-1 position of the glycerol backbone, which distinguishes them from the more common ester-linked phospholipids (B1166683). nih.govsigmaaldrich.com This seemingly subtle biochemical difference has profound implications for the physical properties and dynamics of the membrane, influencing its structure and function. nih.govhep.com.cn The incorporation of 1-O-Hexadecyl-sn-glycerol into cellular lipid pools leads to the formation of various ether phospholipids that play crucial roles in membrane architecture and stability. plos.orgnih.gov

Incorporation into Membrane Phospholipids

Once introduced into a cellular system, 1-O-Hexadecyl-sn-glycerol is metabolized and integrated into the cell's lipidome, primarily by serving as a building block for ether-linked glycerophospholipids. plos.orgnih.gov This process can compensate for defects in the early stages of ether lipid biosynthesis. plos.orgnih.gov

A detailed lipidomic analysis of human epidermoid carcinoma (HEp-2) cells incubated with 1-O-Hexadecyl-sn-glycerol (HG) revealed significant alterations in the cellular lipid composition. plos.orgnih.gov As anticipated, the primary effect was a substantial increase in the levels of ether-linked glycerophospholipids containing a 16-carbon chain at the sn-1 position. plos.orgnih.gov The study provided quantitative data on numerous lipid species, demonstrating the direct incorporation of the provided precursor into various phospholipid classes. plos.org

For instance, the treatment of HEp-2 cells with 1-O-Hexadecyl-sn-glycerol led to notable changes in specific ether lipid species. The table below summarizes the fold changes of selected ether-linked phospholipid species in HEp-2 cells after treatment.

| Lipid Species | Fold Change After HG Treatment | Description |

|---|---|---|

| LPI(16:0e) | ~50x Increase | Lysophosphatidylinositol with a 16-carbon ether-linked chain. The "e" denotes an ether linkage. |

| Ether-linked Glycerophospholipids (C16 at sn-1) | General Increase | This category includes various phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) with a hexadecyl ether group at the sn-1 position. |

Data derived from a study on HEp-2 cells where LPI stands for Lysophosphatidylinositol. plos.org

Role in Membrane Stability

The incorporation of 1-O-Hexadecyl-sn-glycerol-derived ether lipids into cellular membranes has significant consequences for membrane stability and dynamics. nih.govnumberanalytics.com The structural difference between an ether linkage and an ester linkage at the sn-1 position is key to these effects. nih.govsigmaaldrich.com The absence of a carbonyl oxygen group at the sn-1 position in ether lipids facilitates stronger intermolecular hydrogen bonding between the phospholipid headgroups. nih.gov This enhanced interaction can lead to more tightly packed and ordered membrane structures. nih.gov

General characteristics of ether lipids that contribute to membrane stability include:

Increased Rigidity and Stability: Ether lipids, particularly those found in the membranes of archaea that thrive in extreme environments, are known to increase membrane stability and rigidity. numberanalytics.com This adaptation allows membranes to maintain their integrity under harsh conditions like high temperatures or extreme pH. numberanalytics.com

Lipid Raft Organization: Ether lipids are considered important for the organization and stability of lipid raft microdomains. nih.govsigmaaldrich.comhep.com.cn These cholesterol-rich membrane regions are critical hubs for cellular signaling, and their proper formation and stability are essential for their function. nih.govsigmaaldrich.comhep.com.cn

Modulation of Fluidity: By altering the packing of phospholipids, ether lipids can modulate membrane fluidity. numberanalytics.com The specific structural variations, such as the length of the alkyl chain derived from precursors like 1-O-Hexadecyl-sn-glycerol, influence these properties. numberanalytics.com

Formation of Non-lamellar Structures: Some ether lipids exhibit a tendency to form non-lamellar inverted hexagonal structures in model membranes. nih.govsigmaaldrich.comhep.com.cn This property suggests a role in dynamic membrane processes such as membrane fusion and fission, which require localized destabilization and reorganization of the lipid bilayer. nih.govhep.com.cn

Physiological and Pathophysiological Research Applications of 1 O Hexadecyl Sn Glycerol

Immunomodulatory Research

Alkylglycerols, including 1-O-Hexadecyl-sn-glycerol, are recognized for their immunomodulatory properties. nih.govnih.gov They are believed to play a role in both innate and adaptive immunity, influencing the activity of various immune cells and the production of signaling molecules. mdpi.complos.org

Alkylglycerols are naturally present in blood-forming organs, suggesting a potential role in hematopoiesis. nih.govmdpi.com Studies in animal models have indicated that the class of alkylglycerols can stimulate hematopoiesis, the process of creating new blood cells, including erythropoiesis (red blood cell production), thrombocytosis (platelet production), and granulocytosis (granulocyte production). mdpi.com Specifically, research has distinguished between the activities of different alkylglycerols, noting that 1-O-Hexadecyl-sn-glycerol (chimyl alcohol) stimulates general hematopoiesis. musculoskeletalkey.commdpi.com Other related compounds, such as batyl alcohol, have been shown to more specifically stimulate erythropoiesis, thrombopoiesis, and granulopoiesis. mdpi.com

Research has shown that the broader class of alkylglycerols can significantly increase the humoral immune response, which involves antibodies produced by B cells, and delayed hypersensitivity reactions, which are a component of cell-mediated immunity. nih.govmdpi.com This suggests that these ether lipids can act as adjuvants, enhancing the body's response to antigens. mdpi.com

1-O-Hexadecyl-sn-glycerol and related compounds have been shown to modulate the production of key cytokines, particularly those involved in directing the T-helper (Th) cell response. In murine lymphocyte cultures, alkylglycerols were found to increase the production of Th1 cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), following stimulation. nih.govplos.org Concurrently, they were observed to decrease the levels of Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govplos.org Other studies have noted that alkylglycerols can stimulate the production of IL-12 and IFN-γ, which are crucial for activating Th1 responses. nih.govmdpi.com In a different context, a study involving obese patients with asthma reported that supplementation with alkylglycerols led to a decrease in the plasma levels of inflammatory cytokines, including TNF-α and IL-4. researchgate.net

| Research Area | Cell/Model System | Key Findings on Immunomodulation |

| Leukocyte & Antibody Modulation | Murine Splenic B Cells | 1-O-Hexadecyl-sn-glycerol enhanced proliferation of stimulated B cells and increased the transcriptional level of IgG. plos.org |

| Cytokine Regulation | Murine Splenic T Cells | Alkylglycerols increased the production of Th1 cytokines (TNF-α, IFN-γ) and decreased Th2 cytokines (IL-4, IL-10) upon stimulation. nih.govplos.org |

| Cytokine Regulation | Human Patients (Obese with Asthma) | Dietary supplementation with alkylglycerols decreased plasma levels of inflammatory cytokines, including TNF-α and IL-4. researchgate.net |

Cardiovascular Research

Investigations into 1-O-Hexadecyl-sn-glycerol have also extended to its potential effects on cardiovascular tissue, particularly in the context of injury caused by lack of blood flow and subsequent reperfusion.

1-O-Hexadecyl-sn-glycerol has demonstrated protective effects in an ex vivo rat heart model of ischemia-reperfusion injury. caymanchem.comglpbio.com In these studies, supplementing the heart with this compound before inducing ischemia was examined for its ability to mitigate damage upon the restoration of blood flow. mdpi.com The results indicate that this compound may protect the heart from reperfusion-induced injury, a phenomenon potentially linked to its role as a precursor in the synthesis of plasmalogens, which can protect cell membranes from oxidative stress. musculoskeletalkey.comnih.gov The protective effects were observed through improvements in cardiac function and reductions in markers of oxidative stress. caymanchem.comglpbio.com

| Experimental Model | Compound & Concentration | Observed Protective Effects |

| Isolated Langendorff-perfused rat heart | 1-O-Hexadecyl-sn-glycerol (50 μM) | Increased coronary flow. caymanchem.comglpbio.com |

| Isolated Langendorff-perfused rat heart | 1-O-Hexadecyl-sn-glycerol (50 μM) | Increased left ventricular developed pressure. caymanchem.comglpbio.com |

| Isolated Langendorff-perfused rat heart | 1-O-Hexadecyl-sn-glycerol (50 μM) | Reduced formation of malondialdehyde (MDA), a marker of lipid peroxidation. caymanchem.comglpbio.com |

Effects on Coronary Flow and Left Ventricular Developed Pressure

Research into the cardiovascular effects of 1-O-Hexadecyl-sn-glycerol has demonstrated its potential to improve cardiac function in the context of ischemia-reperfusion injury. In a rat heart model of this condition, the administration of 1-O-Hexadecyl-sn-glycerol was found to increase both coronary flow and left ventricular developed pressure caymanchem.comchemicalbook.com. This suggests a cardioprotective effect, enhancing the heart's ability to recover from an ischemic event. The improved coronary flow indicates better perfusion of the heart muscle, while the increase in left ventricular developed pressure points to a restoration of contractile function. Furthermore, the compound was observed to reduce the formation of malondialdehyde (MDA), a marker of oxidative stress, indicating that its mechanism of action may involve the mitigation of reperfusion-induced oxidative damage caymanchem.comchemicalbook.com.

| Parameter | Effect | Associated Finding |

|---|---|---|

| Coronary Flow | Increase | Improved perfusion of the myocardium |

| Left Ventricular Developed Pressure | Increase | Enhanced myocardial contractility |

| Malondialdehyde (MDA) Formation | Reduction | Decreased oxidative stress |

Potential Role in Sarcolemmal Function and Dysfunction

The sarcolemma, the cell membrane of a muscle cell, plays a critical role in maintaining cellular integrity and function, particularly during the stresses of ischemia and reperfusion. Disruption of the sarcolemmal membrane is a key feature of myocyte death in cardiac ischemia-reperfusion injury nih.gov. Ether lipids, such as plasmalogens, are important constituents of the sarcolemma, and their distribution within the membrane is thought to influence its stability nih.gov.

While direct studies on the effect of 1-O-Hexadecyl-sn-glycerol on the sarcolemma are limited, its role as a precursor to ether phospholipids (B1166683) suggests a potential involvement in maintaining sarcolemmal integrity nih.gov. The loss of membrane phospholipids is a known consequence of myocardial ischemia-reperfusion injury nih.gov. By potentially contributing to the pool of ether lipids, 1-O-Hexadecyl-sn-glycerol may help to preserve the structural and functional integrity of the sarcolemma, thereby protecting cardiac muscle cells from the damage induced by ischemia and reperfusion. The reduction in oxidative stress, as evidenced by decreased MDA levels, also indirectly points to a protective effect on the sarcolemma, which is highly susceptible to lipid peroxidation caymanchem.comchemicalbook.com.

Neurobiological Research

Ability to Cross and Modulate Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from harmful substances in the blood. However, it also presents a major obstacle to the delivery of therapeutic agents to the brain mdpi.comnih.gov. Research has shown that certain short-chain alkylglycerols can transiently and reversibly increase the permeability of the BBB, facilitating the entry of drugs into the CNS mdpi.comnih.govnih.govnih.gov. Studies have demonstrated that intracarotid administration of these compounds can enhance the delivery of both small and large molecules to the brain parenchyma nih.gov. The mechanism is thought to involve the modulation of tight junctions between the endothelial cells of the BBB mdpi.com. While much of the research has focused on shorter-chain alkylglycerols, such as 1-O-pentylglycerol, this body of work suggests that the alkylglycerol class of compounds has the potential to modulate BBB permeability nih.govnih.govnih.gov. Further investigation is needed to determine the specific effects of the longer-chain 1-O-Hexadecyl-sn-glycerol on the BBB.

Implications for Central Nervous System Drug Delivery

The ability of short-chain alkylglycerols to transiently open the blood-brain barrier has significant implications for the delivery of therapeutic agents to the central nervous system nih.govmdpi.comnih.govnih.gov. This approach could potentially be used to enhance the efficacy of treatments for a variety of CNS disorders, including brain tumors and neurodegenerative diseases, by allowing drugs that would otherwise be excluded to reach their targets in the brain. The reversible nature of the BBB opening is a key advantage, as it minimizes the risk of neurotoxicity nih.gov. By co-administering a therapeutic agent with an alkylglycerol, it may be possible to achieve therapeutic concentrations in the brain with lower systemic doses, thereby reducing side effects. This strategy could be particularly beneficial for delivering large molecule drugs, such as antibodies and peptides, which have shown promise in treating CNS diseases but are typically unable to cross the BBB nih.gov.

Involvement in Myelin Sheath Composition

The myelin sheath is a lipid-rich structure that insulates nerve axons, enabling rapid and efficient nerve impulse conduction. Lipids constitute a major component of myelin, with a composition that is distinct from other biological membranes, being particularly enriched in cholesterol, glycolipids, and ether lipids like plasmalogens nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. 1-O-Hexadecyl-sn-glycerol is a precursor in the biosynthesis of ether phospholipids nih.gov. This biochemical relationship suggests a potential role for 1-O-Hexadecyl-sn-glycerol in the formation and maintenance of the myelin sheath. Although direct evidence for the incorporation of 1-O-Hexadecyl-sn-glycerol into myelin is not yet established, its contribution to the cellular pool of ether lipids could be important for the structural integrity and function of myelin.

| Lipid Class | Approximate Percentage of Total Lipid | Key Functions |

|---|---|---|

| Cholesterol | ~25-30% | Maintains membrane fluidity and stability |

| Glycolipids (e.g., Galactocerebroside) | ~20-25% | Involved in cell recognition and signaling |

| Phospholipids (including ether lipids like Plasmalogens) | ~40-50% | Form the basic structure of the membrane bilayer |

Oncological Research

1-O-Hexadecyl-sn-glycerol and its synthetic analogues have been the subject of oncological research due to their antiproliferative and cytotoxic properties against various cancer cell lines. Studies have shown that these ether-linked glucosyl diglycerides can inhibit the proliferation of epithelial cancer cells, including breast (MCF-7), lung (A549, A427), colon (T84), and ovarian (OVCAR-3) cancer cell lines nih.govacs.org. The mechanism of action is thought to be distinct from traditional chemotherapeutic agents that target DNA, with evidence suggesting that these compounds interact with cellular membranes acs.org. The cytotoxic effects appear to be selective for cancer cells, which may be due to differences in the metabolism of ether lipids between normal and malignant cells. Specifically, many tumor cells have a deficiency in the enzyme O-alkyl monooxygenase, which is responsible for cleaving the ether bond of alkylglycerols. This can lead to an accumulation of these lipids in cancer cells, ultimately resulting in cell death mdpi.com.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 (Lung) | 9 |

| MCF-7 (Breast) | 17 | |

| A427 (Lung) | 25 | |

| OVCAR-3 (Ovarian) | 12 | |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | OVCAR-3 (Ovarian) | 4 |

| Various (Range) | 6.5 - 12.2 |

Data from: Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl) nih.gov

Investigation of Anti-Tumor and Anti-Metastatic Activities

Synthetic analogs of 1-O-Hexadecyl-sn-glycerol have been a focus of anti-cancer research. Specifically, ether-linked glucosyl diglycerides have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. One such analog, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, demonstrated inhibitory effects on the proliferation of MCF-7, A549, A427, and T84 cancer cell lines, with IC50 values ranging from 6.5 to 12.2 μM. nih.gov Another related compound, 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, was also effective against several of these cell lines. nih.gov These findings suggest that this class of glycolipids represents a distinct group of antitumor ether lipids. nih.gov

Research has also explored the effects of naturally occurring alkylglycerols on tumor growth and metastasis. In animal models, natural alkylglycerols have been shown to restrain the growth and metastasis of grafted tumors. nih.gov The anti-proliferative properties of synthetic alkylphospholipids, which are structurally related to 1-O-Hexadecyl-sn-glycerol, are also under investigation. researchgate.net These compounds are believed to incorporate into the cell membrane and disrupt lipid-related signaling pathways, potentially leading to the induction of apoptosis in malignant cells while leaving normal cells unaffected. researchgate.net

Table 1: Inhibitory Concentrations (IC50) of 1-O-Hexadecyl-sn-glycerol Analogs in Cancer Cell Lines

| Compound | MCF-7 | A549 | A427 | T84 |

|---|---|---|---|---|

| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5-12.2 µM | 6.5-12.2 µM | 6.5-12.2 µM | 6.5-12.2 µM |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 17 µM | 9 µM | 25 µM | Inactive |

Data sourced from research on the antiproliferative effects of ether glucosyl diglyceride analogs. nih.gov

Mitigation of Radiation-Induced Biological Damage and Neutropenia

Alkylglycerols have been investigated for their potential to alleviate the side effects of radiation therapy. nih.gov Research into the mitigating effects of related lipid molecules on hematopoietic acute radiation syndrome has shown promising results. For instance, the administration of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has been found to significantly attenuate radiation-induced mortality and body weight loss in mice. nih.gov

Specifically, PLAG was shown to lessen the severity of radiation-induced neutropenia by delaying its onset and reducing its duration. nih.gov It also helped to mitigate thrombocytopenia and anemia by increasing platelet and red blood cell counts. nih.gov These findings highlight the potential of certain lipid molecules to support hematopoietic recovery following radiation exposure. Hematopoietic organs are particularly vulnerable to the cytotoxic effects of radiation, which can lead to immunosuppression. enzychem.com

Differentiation-Promoting Effects in Cancer Cells

A methoxy-substituted derivative of 1-O-Hexadecyl-sn-glycerol, 1-O-(2-methoxy)hexadecyl glycerol (B35011) (MHG), has been shown to promote a more differentiated and less malignant phenotype in human colon cancer cells. nih.govxn--d1ahakv.xn--p1ai In vitro studies using three different human colon cancer cell lines (Moser, HT29, and HCT116) demonstrated that treatment with MHG led to a decrease in cellular proliferation, a reduced ability for anchorage-independent growth, and a diminished capacity for cellular invasion. nih.govxn--d1ahakv.xn--p1ai

Furthermore, MHG treatment induced the expression of carcinoembryonic antigen, a molecule associated with colon cell differentiation, in all three cell lines. nih.govxn--d1ahakv.xn--p1ai In the HT29 cell line, an induction of the differentiation-related glycoprotein fibronectin was also observed. nih.govxn--d1ahakv.xn--p1ai These results suggest that MHG is biologically active in promoting a more benign phenotype in colon cancer cells. nih.govxn--d1ahakv.xn--p1ai In a different context, 1-O-hexadecyl-2-acetyl-sn-glycerol has been reported to inhibit the growth of HL-60 human promyelocytic leukemia cells and induce their differentiation into cells resembling mononuclear phagocytes. nih.gov

Table 2: Effects of 1-O-(2-methoxy)hexadecyl glycerol (MHG) on Human Colon Cancer Cell Lines

| Cell Line | Effect of MHG Treatment |

|---|---|

| Moser | Downmodulation of cellular proliferation, reduced anchorage-independent growth, reduced cellular invasion, induction of carcinoembryonic antigen. |

| HT29 | Downmodulation of cellular proliferation, reduced anchorage-independent growth, reduced cellular invasion, induction of carcinoembryonic antigen, induction of fibronectin. |

| HCT116 | Downmodulation of cellular proliferation, reduced anchorage-independent growth, reduced cellular invasion, induction of carcinoembryonic antigen. |

This table summarizes the differentiation-promoting effects of MHG on various colon cancer cell lines. nih.govxn--d1ahakv.xn--p1ai

Reproductive Biology Research

Effects on Sperm Motility and Fertility

In the field of reproductive biology, 1-O-alkylglycerols have been studied for their effects on sperm function. In vitro treatment of boar spermatozoa with natural 1-O-alkylglycerols has been shown to improve both sperm motility and fertility. nih.govoup.com Computer-assisted sperm analysis revealed an increase in the percentage of motile sperm as well as enhanced velocity parameters after 24 hours of treatment. nih.govoup.com

The mechanism behind this improvement is thought to be related to the metabolism of platelet-activating factor (PAF), a known activator of sperm motility. nih.govoup.com Studies have shown that 1-O-alkylglycerols significantly increase the production of lyso-PAF, a metabolite of PAF, in boar spermatozoa. nih.govoup.com Furthermore, artificial insemination studies in sows demonstrated that treatment of semen with 1-O-alkylglycerols led to an increased number of farrows, although it did not affect the average litter size. nih.govoup.com

Dermatological Research

Suppression of UVB-Induced Cell Death in Keratinocytes

1-O-Hexadecyl-sn-glycerol, also known as this compound, has demonstrated protective effects against UVB-induced damage in human skin cells. caymanchem.com Specifically, it has been shown to reduce UVB-induced cell death in normal human epidermal keratinocytes. caymanchem.com The mechanism of this protective effect involves the reduction of reactive oxygen species (ROS) production, which are key mediators of cellular damage following UVB exposure. caymanchem.com

Furthermore, this compound has been found to suppress the synthesis of prostaglandin (B15479496) E2 (PGE2) in human epidermal keratinocytes. caymanchem.com This action is mediated through the activation of PPAR-γ. caymanchem.com UVB irradiation is a known trigger for various forms of regulated cell death in keratinocytes, including apoptosis. nih.govnih.gov

Potential for Hyperproliferative and Migration-Based Skin Diseases

Research into the effects of 1-O-Hexadecyl-sn-glycerol, also known as this compound, on skin cells suggests its potential utility in managing hyperproliferative skin disorders, such as psoriasis. Psoriasis is characterized by the rapid and uncontrolled proliferation of keratinocytes. med-life.ca Studies have indicated that alkylglycerols, the class of lipids to which 1-O-Hexadecyl-sn-glycerol belongs, may help inhibit this excessive cell turnover. med-life.ca

One of the key mechanisms underlying this potential is the interaction of 1-O-Hexadecyl-sn-glycerol with peroxisome proliferator-activated receptor-gamma (PPAR-γ). Research has shown that this compound suppresses the synthesis of prostaglandin E2 (PGE2) in normal human epidermal keratinocytes through the activation of PPAR-γ. nih.gov The activation of PPAR-γ is significant because it has been demonstrated to stimulate the differentiation of keratinocytes. nih.govnih.gov In hyperproliferative conditions like psoriasis, keratinocyte differentiation is abnormal. By promoting differentiation, 1-O-Hexadecyl-sn-glycerol could help normalize epidermal growth cycles.

While the direct impact of 1-O-Hexadecyl-sn-glycerol on keratinocyte migration in skin diseases is not yet fully elucidated, its influence on inflammation and cell differentiation suggests a potential role in modulating the complex processes of skin lesion formation. It is important to note, however, that some studies have shown that this compound can enhance the proliferation of immune cells like macrophages, which could be a consideration in immune-mediated skin diseases. nih.gov

Role in Plasmalogen Replacement Therapy (PRT) Research

1-O-Hexadecyl-sn-glycerol is a key intermediate in the biosynthesis of plasmalogens, a class of ether phospholipids essential for the structure and function of cell membranes. nih.govmed-life.ca Deficiencies in plasmalogens are linked to several severe, inherited metabolic disorders, most notably Rhizomelic Chondrodysplasia Punctata (RCDP). nih.govmed-life.ca Consequently, 1-O-Hexadecyl-sn-glycerol is a focal point of research in Plasmalogen Replacement Therapy (PRT).

Precursor in Augmenting Plasmalogen Levels in Deficiency Disorders

The rationale for using 1-O-Hexadecyl-sn-glycerol in PRT lies in its ability to bypass the initial, defective enzymatic steps in the plasmalogen synthesis pathway in disorders like RCDP. nih.gov In these conditions, mutations in genes responsible for peroxisomal function lead to an inability to produce sufficient plasmalogens. nih.govmdpi.com 1-O-Hexadecyl-sn-glycerol, as an alkylglycerol (AG), can readily cross the cell membrane and enter the plasmalogen biosynthesis pathway in the endoplasmic reticulum after being phosphorylated in the cytosol. nih.gov

This approach has shown promise in preclinical studies. For instance, the administration of alkylglycerols has been demonstrated to restore plasmalogen levels in cellular models of RCDP. nih.gov Animal models of RCDP have also shown that treatment with plasmalogen precursors can increase levels of critical plasmalogens, such as ethanolamine (B43304) plasmalogen, and normalize related physiological defects. med-life.ca

The use of 1-O-Hexadecyl-sn-glycerol and other alkylglycerols as precursors is a promising strategy in the research for treatments of plasmalogen deficiency disorders. med-life.canih.govmdpi.com

Interactive Data Tables

Table 1: Research Findings on 1-O-Hexadecyl-sn-glycerol in Skin Cell Regulation

| Research Area | Finding | Implication for Skin Disease |

| Keratinocyte Proliferation | Alkylglycerols may inhibit the high rate of skin cell division seen in psoriasis. med-life.ca | Potential to normalize the rapid skin cell turnover characteristic of psoriasis. |

| PPAR-γ Activation | Suppresses PGE2 synthesis in keratinocytes via PPAR-γ activation. nih.gov | Activation of PPAR-γ promotes keratinocyte differentiation, which is abnormal in hyperproliferative disorders. nih.govnih.gov |

| Immune Cell Proliferation | Enhances proliferation of macrophages in vitro. nih.gov | May have complex effects in immune-mediated skin diseases. |

Table 2: Role of 1-O-Hexadecyl-sn-glycerol in Plasmalogen Replacement Therapy Research

| Disorder | Mechanism of Action | Research Outcome |

| Rhizomelic Chondrodysplasia Punctata (RCDP) | Bypasses defective initial steps in the plasmalogen biosynthesis pathway. nih.gov | Restores plasmalogen levels in cellular and animal models of the disease. med-life.canih.gov |

| General Plasmalogen Deficiency | Serves as a direct precursor for plasmalogen synthesis. nih.gov | Increases levels of essential plasmalogens, such as ethanolamine plasmalogen. med-life.ca |

Methodologies for Researching 1 O Hexadecyl Sn Glycerol

Analytical Techniques for Identification and Quantification in Biological Matrices

Accurate identification and quantification of 1-O-Hexadecyl-sn-glycerol are foundational to understanding its biological significance. Researchers employ a combination of mass spectrometry, nuclear magnetic resonance, and chromatographic techniques to analyze this compound within various biological matrices.

Mass spectrometry (MS) is a cornerstone for the analysis of glycerolipids like 1-O-Hexadecyl-sn-glycerol due to its high sensitivity and specificity. When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS allows for the detailed structural characterization and quantification of lipids from complex mixtures.

In lipidomics, a comprehensive systems-level analysis of lipids, LC/MS and LC/MS/MS are powerful strategies for identifying glycerolipid subclasses. aocs.org Using electrospray ionization (ESI), glycerolipids can be readily analyzed as intact molecules. aocs.org The addition of an electrolyte containing ammonium, sodium, or lithium results in the formation of abundant positive ions, such as [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺. aocs.org For 1-O-Hexadecyl-sn-glycerol (C₁₉H₄₀O₃, molecular weight 316.5), these adducts would be detected at specific mass-to-charge ratios (m/z), facilitating its identification.

Tandem mass spectrometry (MS/MS) provides deeper structural information through fragmentation analysis. Product ion analysis of alkyl ether diglycerides, which are structurally related to 1-O-Hexadecyl-sn-glycerol, shows characteristic fragmentation patterns that can distinguish them from other lipid subclasses like diacylglycerols. nih.gov For example, the fragmentation of 1-O-hexadecyl-2-oleoyl-sn-glycerol does not involve the neutral loss of NH₃ and the sn-2 fatty acid, a pathway observed in diacylglycerols. nih.gov This principle of unique fragmentation is critical for the unambiguous identification of 1-O-Hexadecyl-sn-glycerol in complex lipid extracts. Untargeted lipidomics workflows using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) can extract all spectral components from a sample, allowing for the comparison of lipid profiles across different conditions without prior knowledge of the compounds present. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Molecular Formula | C₁₉H₄₀O₃ | Basis for calculating exact mass. glpbio.comcaymanchem.com |

| Molecular Weight | 316.5 g/mol | Used for identifying the molecular ion peak. glpbio.comcaymanchem.com |

| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique suitable for analyzing intact glycerolipids. aocs.org |

| Common Adducts | [M+NH₄]⁺, [M+Na]⁺, [M+H]⁺ | Formation of these adducts in the mass spectrometer confirms the molecular weight. aocs.org |

| Fragmentation | Tandem MS (MS/MS) reveals characteristic neutral losses and fragment ions. | Provides structural confirmation and differentiation from isomers and other lipid classes. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-O-Hexadecyl-sn-glycerol. While MS provides information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) provides information on the number of different types of protons and their neighboring environments. For 1-O-Hexadecyl-sn-glycerol, the ¹H-NMR spectrum would show distinct signals for the protons on the glycerol (B35011) backbone, the long alkyl chain (hexadecyl group), and the hydroxyl groups. The terminal methyl group of the alkyl chain would appear as a triplet, while the numerous methylene (B1212753) groups would create a large, complex signal in the aliphatic region. The protons on the glycerol moiety would appear at a lower field due to the deshielding effect of the adjacent oxygen atoms.

¹³C-NMR (Carbon-13 NMR) provides information on the different types of carbon atoms in the molecule. The spectrum of 1-O-Hexadecyl-sn-glycerol would display unique resonances for each carbon atom in the glycerol backbone and distinguishable signals for the carbons of the hexadecyl chain. nih.govnp-mrd.org The carbons attached to oxygen atoms (C1, C2, and C3 of the glycerol backbone and the first carbon of the alkyl chain) would be shifted downfield compared to the other carbons in the alkyl chain. researchgate.net

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H-NMR | Alkyl Chain (-CH₃) | ~0.8-0.9 | Triplet signal. |

| Alkyl Chain (-(CH₂)n-) | ~1.2-1.6 | Large, broad signal. | |

| Glycerol Backbone & -CH₂-O- | ~3.4-3.9 | Complex multiplets due to protons on the glycerol and the adjacent methylene of the alkyl chain. | |

| ¹³C-NMR | Alkyl Chain (-CH₃) | ~14 | Signal for the terminal methyl carbon. |

| Alkyl Chain (-(CH₂)n-) | ~22-32 | Multiple signals for the methylene carbons. | |

| Glycerol Backbone & -CH₂-O- | ~60-75 | Signals for the three glycerol carbons and the first carbon of the alkyl chain attached to the ether oxygen. researchgate.net |

Chromatographic techniques are vital for isolating 1-O-Hexadecyl-sn-glycerol from the complex lipid mixtures found in biological extracts before its identification and quantification.